Methyl 2-(bromomethyl)-4-chlorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-4-chlorobenzoate, also known as methyl 2-bromo-4-chlorobenzoate, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid, with a molecular formula of C8H6BrClO2, and a molecular weight of 257.51 g/mol. As a brominated aromatic compound, it has been used in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
Scientific Research Applications
Regioselectivity in Synthesis
Methyl 2-(bromomethyl)-4-chlorobenzoate and its analogues have been studied for their regioselectivity in chemical reactions. A study by Montañez et al. (2010) investigated the reactivity of methyl chlorobenzoate analogues with Me3Sn− ions, revealing that the relative reactivity of chlorine as the leaving group in methyl chlorobenzoate is para ≥ ortho ≫ meta toward Me3Sn− ions. Theoretical studies were conducted to explain the observed reactivity based on the energetic properties of the transition states of the radical anions formed in these reactions Montañez et al., 2010.
Synthesis Process Development
The development of scalable processes for the synthesis of methyl chlorobenzoate derivatives is crucial in chemical manufacturing. Hickey et al. (2005) described a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, emphasizing the importance of temperature control and the use of liquid nitrogen injection for reaction heat control. The esterification of the parent acid and subsequent crystallization resulted in a 79% overall yield from inexpensive starting materials Hickey et al., 2005.
Extended Oxazole Synthesis
This compound and related compounds are utilized in the synthesis of extended oxazoles. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, leading to the preparation of various oxazole derivatives. The 2-bromomethyl analogue, in particular, was found to be more reactive than the chloromethyl compounds and useful in C-alkylation reactions Patil & Luzzio, 2016.
Genotoxic Impurity Detection
In the pharmaceutical industry, the detection and quantification of genotoxic impurities are critical. Gaddam et al. (2020) developed an HPLC method for the simultaneous detection and quantification of various genotoxic impurities, including methyl 2-(chloromethyl)-3-nitrobenzoate and methyl 2-(bromomethyl)-4-nitrobenzoate, in the lenalidomide drug substance Gaddam et al., 2020.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-4-chlorobenzoate is a complex organic compound that can interact with various targets. It’s worth noting that similar compounds have been used in the synthesis of drugs that target proteins like Cereblon .
Mode of Action
It’s known that bromomethyl groups can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
Compounds with bromomethyl groups are often used in organic synthesis, including the synthesis of pharmaceuticals . These compounds can affect a variety of biochemical pathways depending on their structure and the nature of the other functional groups present.
Pharmacokinetics
Similar compounds are known to have high gi absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Bromomethyl compounds can alkylate various biological molecules, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its volatility and flammability could also be factors in its stability and action .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLIPOQXOPCFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609909 | |
Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145908-29-8 | |
Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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